molecular formula C22H21FN2O4S2 B2907164 Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate CAS No. 899977-29-8

Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate

Cat. No.: B2907164
CAS No.: 899977-29-8
M. Wt: 460.54
InChI Key: UBUAPFNYBLGNQK-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene core substituted at position 3 with a sulfonyl-linked 4-(4-fluorophenyl)piperazine group and at position 4 with a phenyl group. The methyl ester at position 2 enhances its solubility and stability.

Properties

IUPAC Name

methyl 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S2/c1-29-22(26)20-21(19(15-30-20)16-5-3-2-4-6-16)31(27,28)25-13-11-24(12-14-25)18-9-7-17(23)8-10-18/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUAPFNYBLGNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the thiophene derivative with 1-(4-fluorophenyl)piperazine in the presence of a suitable base.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Analogues
Compound Core Structure Functional Group Melting Point (°C) Yield (%)
Target Compound Thiophene Sulfonyl Not reported Not reported
6h Benzene Sulfamoyl 210 65
6l Piperidine Sulfamoyl 198 58
Methyl 4-{4-[2-(4-Fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzoate Benzene Nitro, Oxoethyl Not reported Commercial

Electronic and Conformational Differences

  • Nitro vs. Sulfonyl Groups : The nitro-substituted analogue () introduces a strong electron-withdrawing group, which could alter electronic density on the aromatic ring, affecting reactivity or binding interactions compared to the sulfonyl group in the target compound .
  • Piperazine Puckering: Computational studies (e.g., Cremer-Pople puckering parameters) suggest that piperazine rings in such compounds adopt chair or boat conformations depending on substituents.

Biological Activity

Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate, a compound with the CAS number 941888-68-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic implications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C23H23FN2O4S2C_{23}H_{23}FN_2O_4S_2, with a molecular weight of approximately 474.6 g/mol. The structure features a thiophene ring, a sulfonamide group, and a piperazine moiety substituted with a fluorophenyl group. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC23H23FN2O4S2
Molecular Weight474.6 g/mol
CAS Number941888-68-2

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Derivative : Reaction of 4-fluoroaniline with piperazine.
  • Sulfonylation : Introduction of the sulfonyl group using sulfonyl chloride.
  • Coupling : The final step involves coupling the sulfonylated piperazine with methyl thiophene-2-carboxylate.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines, such as MCF7 (breast cancer) and U87 (glioblastoma) cells, with IC50 values indicating effective cytotoxicity:

CompoundCell LineIC50 (μM)
3-(5-fluoro-2-(4-(piperazin-1-yl)phenyl)-1H-benzo[d]imidazole)MCF725.72 ± 3.95
This compoundU87TBD

The proposed mechanism of action for this compound involves modulation of serotonin receptors and potential inhibition of specific kinases involved in cancer progression. The sulfonamide group is believed to enhance binding affinity to biological targets, thereby increasing therapeutic efficacy.

Case Studies and Research Findings

  • In Vivo Studies : In animal models, compounds structurally related to this compound have shown reduced tumor growth rates when administered at specific dosages.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have demonstrated that modifications to the piperazine and thiophene moieties significantly influence biological activity, highlighting the importance of these structures in drug design.
  • Clinical Implications : The compound's potential in treating various cancers suggests further exploration in clinical settings is warranted, particularly regarding its pharmacokinetics and safety profiles.

Q & A

Q. What are the key synthetic challenges in preparing Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate, and how are they addressed?

The synthesis involves sequential functionalization of the thiophene core. A common strategy includes:

  • Step 1 : Sulfonation of the thiophene ring using chlorosulfonic acid to introduce the sulfonyl chloride group.
  • Step 2 : Nucleophilic substitution with 4-(4-fluorophenyl)piperazine under anhydrous conditions (e.g., DCM, 0–5°C) to attach the piperazine-sulfonyl moiety .
  • Step 3 : Esterification of the carboxyl group using methanol and catalytic H₂SO₄. Key challenges include controlling regioselectivity during sulfonation and avoiding side reactions at the electron-rich piperazine nitrogen. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of substituents on the thiophene and piperazine rings. For example, the sulfonyl group deshields adjacent protons, appearing as distinct multiplets in the aromatic region .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: 501.12 g/mol) and detects isotopic patterns for sulfur and fluorine .
  • HPLC-PDA : Assesses purity (>95% by area normalization) and identifies residual solvents .

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro receptor binding assays : Test affinity for serotonin (5-HT₁A/2A) or dopamine receptors due to the piperazine pharmacophore. Use radioligand displacement assays with HEK293 cells expressing cloned receptors .
  • Cytotoxicity screening : Evaluate against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence the compound’s pharmacokinetic properties compared to chlorophenyl analogs?

Fluorine’s electronegativity enhances metabolic stability by reducing oxidative metabolism via cytochrome P450 enzymes. Comparative studies show:

Property 4-Fluorophenyl Derivative 4-Chlorophenyl Analog
LogP (octanol/water)3.2 ± 0.13.8 ± 0.2
Metabolic half-life4.5 hrs (human microsomes)2.8 hrs
This data suggests improved bioavailability and reduced clearance for the fluorinated compound .

Q. What computational methods are suitable for predicting target interactions and optimizing derivatives?

  • Molecular docking (AutoDock Vina) : Model interactions with 5-HT₁A receptors. The sulfonyl group forms hydrogen bonds with Ser159, while the fluorophenyl moiety engages in π-π stacking with Phe112 .
  • QSAR modeling : Use descriptors like topological polar surface area (TPSA) and molar refractivity to correlate structural features with activity. Derivatives with bulkier substituents on the piperazine ring show reduced off-target binding .

Q. How can contradictory data on receptor selectivity be resolved?

Discrepancies in binding affinities (e.g., 5-HT₁A vs. D₂ receptors) may arise from assay conditions (e.g., buffer pH, cell type). Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., CHO-K1) and ligand concentrations across studies.
  • Functional assays : Complement binding data with cAMP accumulation or β-arrestin recruitment assays to assess agonism/antagonism .

Key Research Gaps

  • In vivo pharmacokinetics : No data on blood-brain barrier penetration or oral bioavailability.
  • Mechanistic studies : Unclear if the sulfonyl group contributes to off-target kinase inhibition.

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